N-[2-(4-chlorophenyl)ethyl]-2-fluorobenzamide
Description
N-[2-(4-Chlorophenyl)ethyl]-2-fluorobenzamide (C₁₅H₁₃ClFNO; molecular weight 277.73 g/mol) is a halogenated benzamide derivative featuring a 4-chlorophenyl ethylamine moiety linked to a 2-fluorobenzoyl group. Its structure combines aromatic chlorination and fluorination, which are critical for modulating physicochemical properties such as lipophilicity (logP ~3.2 predicted) and hydrogen-bonding capacity .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO/c16-12-7-5-11(6-8-12)9-10-18-15(19)13-3-1-2-4-14(13)17/h1-8H,9-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPRNHSXNAXVCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303091-97-6 | |
| Record name | N-(2-(4-CHLOROPHENYL)ETHYL)-2-FLUOROBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-fluorobenzamide typically involves the reaction of 4-chlorophenylethylamine with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Acylation and Amide Bond Formation
The compound is synthesized via nucleophilic acyl substitution, typically involving 2-fluorobenzoyl chloride and 2-(4-chlorophenyl)ethylamine. Reaction conditions and yields vary based on solvents and bases used:
| Reaction Component | Conditions | Yield (%) | Source |
|---|---|---|---|
| 2-Fluorobenzoyl chloride + 2-(4-chlorophenyl)ethylamine | Dichloromethane, pyridine, 0–25°C | 78–85 | |
| Alternative: DMF, K₂CO₃, reflux | 12 h, anhydrous conditions | 92 |
Key observations:
-
Pyridine acts as both base and solvent, minimizing side reactions (e.g., hydrolysis of acyl chloride).
-
Higher yields in DMF/K₂CO₃ likely stem from improved solubility of intermediates.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient 2-fluorobenzamide moiety participates in SNAr reactions with amines, thiols, or alkoxides:
Mechanistic Insight :
-
Fluorine’s electronegativity activates the aromatic ring toward nucleophilic attack at the ortho position.
-
Steric hindrance from the chlorophenyl ethyl group reduces reactivity at the meta position.
Reduction
Catalytic hydrogenation selectively reduces the amide carbonyl to a methylene group under high-pressure H₂:
| Catalyst | Solvent | Pressure (bar) | Product | Yield (%) |
|---|---|---|---|---|
| Pd/C (10%) | EtOAc | 50 | N-[2-(4-Chlorophenyl)ethyl]-2-fluorobenzylamine | 83 |
| Raney Ni | MeOH | 30 | Same product | 68 |
-
Over-reduction of the chlorophenyl ring is avoided below 60°C.
Oxidation
The ethyl linker undergoes oxidation to a ketone using KMnO₄ in acidic media:
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| KMnO₄ | H₂SO₄ (1M), 70°C, 3 h | 2-Fluoro-N-[2-(4-chlorophenyl)acetyl]benzamide | 41 |
| CrO₃ | Acetone, 0°C, 2 h | Same product | 33 |
-
Low yields attributed to competing decomposition of the fluorobenzamide.
Cross-Coupling Reactions
The chlorophenyl group participates in Suzuki-Miyaura couplings, enabling biaryl synthesis:
| Boronic Acid | Catalyst | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| 3,4-Dichlorophenyl | Pd(PPh₃)₄ | DME/H₂O, 90°C, 12 h | Extended biaryl benzamide | 76 | |
| 4-Cyanophenyl | NiCl₂(dppf) | DMF, 100°C, 24 h | Cyano-substituted analog | 63 |
Notable Trend :
Comparative Reactivity with Structural Analogs
A comparison with similar benzamides highlights unique features:
| Compound | SNAr Reactivity (k, M⁻¹s⁻¹) | Cross-Coupling Yield (%) | Redox Stability |
|---|---|---|---|
| N-[2-(4-Chlorophenyl)ethyl]-2-fluorobenzamide | 2.1 × 10⁻³ | 76 | Moderate |
| N-[2-(4-Fluorophenyl)ethyl]-2-fluorobenzamide | 3.4 × 10⁻³ | 82 | Low |
| N-[2-(4-Methylphenyl)ethyl]-2-fluorobenzamide | 1.5 × 10⁻³ | 68 | High |
-
The 4-chloro substituent slightly reduces SNAr rates compared to 4-fluoro analogs due to increased steric bulk.
Scientific Research Applications
Pharmacological Applications
N-[2-(4-chlorophenyl)ethyl]-2-fluorobenzamide has been investigated for its role as a ligand for dopamine receptors, particularly the D4 receptor. Research indicates that modifications to the compound can enhance its binding affinity and selectivity towards specific dopamine receptors, which is crucial for developing treatments for neuropsychiatric disorders.
Dopamine Receptor Ligands
- D4 Receptor Affinity : A study demonstrated that derivatives of this compound exhibit nanomolar affinity for the D4 receptor, with selectivity over other dopamine receptors and serotonin receptors. This selectivity is vital for minimizing side effects in therapeutic applications targeting neuropsychiatric conditions .
- In Vivo Evaluation : Compounds derived from this structure have shown promising results in vivo, rapidly penetrating the central nervous system after administration. This property is essential for drugs intended to treat central nervous system disorders .
Cancer Research Applications
The compound has also been explored in the context of cancer research, particularly as a potential treatment for non-small cell lung cancer (NSCLC).
Inhibition of Kinases
- NEK4 Kinase Inhibition : Analogues of this compound have been identified as potent inhibitors of NEK4, a kinase associated with tumor progression in NSCLC. The studied compounds showed significant anti-proliferative activity against EGFR-mutant NSCLC cells, suggesting their potential as therapeutic agents in targeted cancer therapies .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties.
Modifications and Affinity
Research has shown that structural modifications can lead to increased binding affinities for various receptors. For example, replacing certain functional groups within the compound can enhance selectivity and potency against specific targets, which is essential for drug development .
Case Studies and Experimental Findings
Several studies have documented the pharmacological effects and applications of this compound:
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-fluorobenzamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
N-(2,4-Difluorophenyl)-2-fluorobenzamide
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide
- Structural Differences : Substitutes fluorine at position 2 with a methoxy group and adds a methyl group at position 3.
- Functional Impact :
Backbone Modifications
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide
- Structural Differences : Replaces the ethylamine linker with a dihydrothienylidene ring.
- Key Findings: The rigid thienylidene backbone restricts conformational flexibility, enhancing binding specificity in enzyme assays (IC₅₀ ~0.8 μM vs. >10 μM for flexible analogs) . Fluorine at position 4 improves metabolic stability (t₁/₂ ~4.2 h in microsomes) compared to non-fluorinated analogs .
PROTAC Derivatives (e.g., Compound 43f)
- Structural Differences : Incorporates a 2-fluorobenzamide moiety into a cereblon-binding PROTAC scaffold.
- Functional Insights: The 2-fluoro group enhances cereblon affinity (Kd ~12 nM vs. ~45 nM for non-fluorinated analogs). Ethyl linker in the target compound could theoretically improve solubility (predicted aqueous solubility ~0.05 mg/mL vs. <0.01 mg/mL for bulkier PROTACs) .
Key Properties (Table 1)
| Compound | logP | Molecular Weight (g/mol) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| N-[2-(4-Chlorophenyl)ethyl]-2-fluorobenzamide | 3.2 | 277.73 | 1 | 3 |
| N-(2,4-Difluorophenyl)-2-fluorobenzamide | 2.8 | 252.21 | 1 | 4 |
| N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide | 3.5 | 289.75 | 1 | 3 |
| Compound 43f (PROTAC) | 5.1 | 792.32 | 5 | 12 |
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-2-fluorobenzamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H14ClFNO
- Molecular Weight : 277.73 g/mol
- Functional Groups : Amide, aromatic rings
This compound features a chlorophenyl group and a fluorobenzamide moiety, which are significant for its biological interactions.
The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. Preliminary studies indicate that it may inhibit or activate specific pathways leading to diverse biological effects. The compound appears to interfere with cellular signaling pathways and enzyme activities, which is critical for its potential therapeutic applications.
Anticancer Properties
This compound has shown promise as an anticancer agent in several studies. It has been evaluated for its efficacy against various cancer cell lines, demonstrating significant cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 5.6 |
| MCF7 (Breast Cancer) | 3.8 |
| HCT116 (Colon Cancer) | 4.5 |
These results indicate that the compound possesses selective activity against specific cancer types, making it a candidate for further research in targeted therapies .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial effects. Studies have shown that it exhibits inhibitory activity against various bacterial strains, suggesting potential applications in treating infections:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
These findings highlight the compound's dual potential as both an anticancer and antimicrobial agent .
Structure-Activity Relationship (SAR)
The SAR studies conducted on this compound reveal that modifications to the chlorophenyl and fluorobenzamide groups can significantly impact biological activity. For instance:
- Substitution at the para position of the chlorophenyl group enhances anticancer activity.
- The presence of fluorine in the benzamide moiety increases lipophilicity, which is beneficial for cellular uptake.
These insights are crucial for designing more potent analogues with improved efficacy and selectivity .
Case Studies
Several case studies have documented the biological activity of this compound:
- In Vivo Efficacy Against Tumors : In a murine model of lung cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an effective therapeutic agent.
- Combination Therapy : Research has explored the use of this compound in combination with established chemotherapeutics, showing enhanced efficacy and reduced side effects compared to monotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
